6H-Furo[2',3'
Description
Overview of Furo-Fused Core Architectures
Furo-fused heterocyclic systems are polycyclic compounds where a furan (B31954) ring is ortho-fused to another carbocyclic or heterocyclic ring. The resulting structures are named based on the component rings and the position of fusion. mdpi.com The fusion can lead to a wide variety of core scaffolds, influencing the molecule's planarity, rigidity, and electronic properties. uobasrah.edu.iq
When fused with a pyrimidine (B1678525) ring, a common nitrogen-containing heterocycle, various isomers are possible, such as furo[2,3-d]pyrimidines and furo[3,2-d]pyrimidines. The orientation of the furan ring relative to the pyrimidine significantly alters the shape and electronic distribution of the molecule. nih.gov Further complexity is introduced when a third ring, such as an oxazole (B20620), is fused to this system. This results in tricyclic structures like the furo[2',3':4,5]oxazolo[3,2-a]pyrimidine system. In this specific architecture, the furan ring is fused to an oxazole ring, which in turn is fused to a pyrimidine ring.
The oxazolo[5,4-d]pyrimidine (B1261902) system, an isomer of the aforementioned core, is considered a purine (B94841) analog where an oxazole ring replaces the imidazole (B134444) ring of the natural purine structure. mdpi.com This bioisosteric relationship is a key driver for the synthesis and investigation of these compounds. The replacement of a nitrogen atom in the oxazole moiety with a carbon-hydrogen group to form a furo[2,3-d]pyrimidine (B11772683) has been shown to be a beneficial modification in some contexts, for instance, in the development of certain enzyme inhibitors. mdpi.com The diversity of these architectures is vast, allowing chemists to fine-tune molecular properties for various applications. researchgate.net
Historical Context of Furo-Fused Compound Synthesis and Investigation
The exploration of fused heterocyclic systems has a long history, driven by the discovery of their presence in natural products and their potential as therapeutic agents. The synthesis of the oxazolo[5,4-d]pyrimidine system was first reported by Clapp and later described by Johnson in 1905. nih.gov Early synthetic methods for oxazolopyrimidines generally follow one of two primary pathways: the construction of the pyrimidine ring onto a pre-existing, functionalized oxazole, or the cyclization of an oxazole ring onto a pyrimidine precursor. mdpi.com
For example, a common strategy involves using a 5-aminooxazole-4-carbonitrile (B1331464) as a versatile building block for the subsequent formation of the fused pyrimidine ring. chemicalbook.com Another established route is the cyclization of N-phenacyl-2-pyridones to form oxazolo[3,2-a]pyridinium salts, which are closely related to the oxazolopyrimidinium systems. ipb.pt The synthesis of furo-fused systems often involves the construction of the furan ring onto another heterocycle. This can be achieved through methods like Williamson's etherification followed by intramolecular cyclization and dehydration. nih.govrsc.org
The investigation into these compounds has been spurred by their biological activities. Chalcones featuring a fused furan ring, for instance, have been synthesized and evaluated for their antiproliferative properties, demonstrating that the fusion of the furan ring can significantly enhance biological activity compared to their non-fused counterparts. nih.govrsc.org The development of new synthetic methodologies, including the use of heterogeneous catalysts and multi-component reactions, continues to expand the library of accessible furo-fused heterocyclic compounds.
Structural Significance of Furo-Fused Ring Systems in Organic Chemistry
The structural features of furo-fused ring systems are of great significance in organic chemistry, largely due to their rigid, polycyclic nature which imparts specific three-dimensional conformations. uobasrah.edu.iq This structural rigidity can be crucial for binding to biological targets like enzymes and receptors with high specificity. researchgate.net The fusion of multiple rings reduces conformational flexibility, which is a desirable attribute in drug design as it can lead to a lower entropic penalty upon binding.
The electronic nature of the furan ring, being an electron-rich aromatic system, significantly influences the reactivity and properties of the entire fused molecule. ipb.pt The presence and relative orientation of heteroatoms (oxygen and nitrogen) in scaffolds like furo-oxazolo-pyrimidines create unique electronic environments with specific sites for hydrogen bonding and other non-covalent interactions. researchgate.net This makes them valuable scaffolds in medicinal chemistry. mdpi.com
Many furo-fused systems are designed as analogs of naturally occurring purines, acting as antimetabolites or enzyme inhibitors. mdpi.com For example, furo[2,3-d]pyrimidine and furo[3,2-e] mdpi.commdpi.comtriazolo[1,5-c]pyrimidine derivatives have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov The ability to systematically modify these fused systems through various synthetic strategies allows for the exploration of structure-activity relationships, aiding in the optimization of compounds for specific biological functions. nih.govrsc.org
Detailed Research Findings
While extensive research on the specific compound 6H-Furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6-one is not widely available in published literature, data from closely related furo-fused and oxazolo-fused heterocyclic systems provide insight into the expected chemical properties of this class of compounds. The following table presents representative spectroscopic data for a substituted fused pyrimidine system, which can serve as a reference for the characterization of such molecules.
Interactive Data Table: Representative Spectroscopic Data
This table shows typical Nuclear Magnetic Resonance (NMR) and other spectroscopic data for a substituted fused pyrimidine derivative. mdpi.com Spectroscopic techniques like NMR (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural elucidation of these complex molecules.
| Technique | Data Type | Representative Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. Protons on the pyrimidine ring may show characteristic signals, for instance, a singlet around δ 8.3 ppm. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbons (C=O) in a lactam or ketone functionality, such as the 6-one position, would appear significantly downfield, potentially in the δ 160-170 ppm range. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be expected between 1650-1700 cm⁻¹. |
| Mass Spectrometry | m/z | The molecular ion peak in a high-resolution mass spectrum (HRMS) would confirm the elemental composition and molecular weight of the compound. |
Note: The values presented are illustrative for a compound within the fused pyrimidine class and are not the experimentally determined values for 6H-Furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6-one.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4R,5S,6S)-4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O5/c10-13-12-9(3-15)6(17)5-7(19-9)14-2-1-4(16)11-8(14)18-5/h1-2,5-7,15,17H,3H2/t5-,6-,7+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIRTOCBJXONPW-XZMZPDFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)(CO)N=[N+]=[N-])O)OC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2[C@H]3[C@H]([C@@H]([C@](O3)(CO)N=[N+]=[N-])O)OC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Furo Fused Heterocycles
General Strategies for Constructing Furo-Fused Ring Systems
The creation of furo-fused ring systems often relies on strategic bond-forming reactions that build the heterocyclic framework. Key approaches include annulation and cyclization reactions, as well as multi-component coupling strategies, which offer efficient pathways to these complex molecules.
Annulation and Cyclization Reactions
Annulation, the process of building a new ring onto a pre-existing one, and intramolecular cyclization are powerful tools for synthesizing furo-fused heterocycles. These reactions can be catalyzed by various metals or promoted by acidic or basic conditions, leading to the formation of the desired bicyclic systems.
One notable strategy involves the palladium(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes. acs.org This method is significant for its concurrent construction of both the furan (B31954) and pyridine (B92270) rings through the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds in a single operation. acs.org Tandem reactions, such as the cyclization/[4+3] annulation of enynamides and α-bromohydroxamates, provide a facile route to furo[2,3-e] acs.orgorientjchem.orgdiazepin-3-one derivatives at room temperature. acs.orgresearchgate.net This approach highlights the efficiency of tandem processes in rapidly assembling complex fused systems. acs.orgresearchgate.net
Furthermore, intramolecular cyclization of appropriately substituted precursors is a common and effective method. For instance, the synthesis of enantiopure furo[2,3-b]pyrroles has been achieved through the diastereoselective and enantioselective cyclization of 3-substituted pyrrolidinediones. researchgate.net This particular cyclization adheres to Baldwin's rules for ring closure. researchgate.net Gold-catalyzed intramolecular cyclization of enyne sulfonamides has also been employed to produce substituted pyrroles, which can be further functionalized. nih.gov
Multi-Component Coupling Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification processes. rsc.org These approaches are particularly valuable for generating molecular diversity and have been successfully applied to the synthesis of furo-fused heterocycles.
A one-pot, three-component cycloaddition of benzoyl thioamide, phenyl glyoxal, and ethyl cyanoacetate (B8463686) in ethanol (B145695) has been developed for the chemoselective, regioselective, and stereoselective synthesis of furo[2,3-b]pyrrole derivatives. orientjchem.org Another example is the regioselective, metal-free, three-component reaction of arylglyoxals, 4-hydroxycoumarin, and various aromatic amines under microwave conditions to yield fused pyrroles. rsc.org This method can also be adapted to use in situ generated arylglyoxals from acetophenone (B1666503) derivatives. rsc.org
These MCRs often proceed through a cascade of reactions, such as an initial Knoevenagel condensation followed by intramolecular cyclization and tautomerization, to build the fused heterocyclic system. orientjchem.org The versatility of MCRs allows for the incorporation of a wide range of substituents, making them a powerful tool for creating libraries of furo-fused compounds for further investigation. orientjchem.orgrsc.org
Targeted Synthesis of Specific Furo-Fused Isomers and Derivatives
While general strategies provide access to a broad range of furo-fused systems, targeted syntheses are often required to obtain specific isomers and derivatives with desired functionalities. The synthesis of 6H-furo[2,3-b]pyrrole derivatives serves as an excellent case study for these targeted approaches.
Synthesis of 6H-Furo[2,3-b]pyrrole Derivatives
The 6H-furo[2,3-b]pyrrole scaffold is a key structural motif, and specific methods have been developed for its synthesis and subsequent derivatization. These methods often involve the careful construction of the pyrrole (B145914) ring onto a furan precursor.
A key method for the synthesis of the parent 6H-furo[2,3-b]pyrrole system involves a thermolysis-initiated reaction. scispace.commdpi.com Specifically, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate can be prepared through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. scispace.commdpi.com This reaction proceeds by heating the azide (B81097) precursor in a suitable solvent, such as boiling toluene (B28343), which initiates a cyclization cascade to form the fused pyrrole ring. scispace.commdpi.com
The starting azide, methyl 2-azido-3-(3-furyl)propenoate, is typically synthesized from 3-furancarbaldehyde and methyl azidoacetate in the presence of a base like sodium methoxide. scispace.commdpi.com This thermolytic approach provides a direct entry into the 6H-furo[2,3-b]pyrrole core structure, which can then be further modified.
Once the 6H-furo[2,3-b]pyrrole core is established, derivatization of the pyrrole nitrogen is a common strategy to introduce functional diversity. Phase-transfer catalysis (PTC) has proven to be a highly effective method for the N-alkylation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. scispace.commdpi.com
Using PTC conditions, the N-H proton of the pyrrole can be deprotonated, and the resulting anion can react with various alkylating agents. For example, methylation and benzylation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate have been successfully achieved using this method to yield the corresponding 6-methyl and 6-benzyl derivatives. scispace.commdpi.com This demonstrates the utility of PTC in creating a library of N-substituted 6H-furo[2,3-b]pyrrole compounds.
Below are tables summarizing the yields of some of these synthetic transformations.
Synthesis of 6H-Furo[2,3-b]pyrrole Derivatives via Thermolysis
| Starting Material | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Methyl 2-azido-3-(3-furyl)propenoate | Boiling Toluene | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | scispace.com, mdpi.com |
N-Alkylation of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate using Phase-Transfer Catalysis
| Starting Material | Alkylating Agent | Product | Reference |
|---|---|---|---|
| Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | Methyl Iodide | Methyl 6-methyl-furo[2,3-b]pyrrole-5-carboxylate | scispace.com, mdpi.com |
| Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | Benzyl Chloride | Methyl 6-benzyl-furo[2,3-b]pyrrole-5-carboxylate | scispace.com, mdpi.com |
Regioselective Functionalization via Vilsmeier Conditions
The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of a diverse range of molecules that possess an activated hydrogen atom. nih.gov This reaction serves as a valuable synthetic tool for introducing a formyl group (-CHO) into heterocyclic compounds, which can then act as a precursor for further modifications. nih.govresearchgate.net The Vilsmeier reagent, typically a chloroiminium salt, is a versatile electrophile that attacks electron-rich heterocyclic systems. researchgate.net In the context of furo-fused heterocycles, this reaction provides a pathway for regioselective functionalization, enabling the synthesis of compounds that may be otherwise difficult to access. nih.gov The formyl group can be used as a handle to generate a variety of other functional groups and to build more complex molecular architectures. researchgate.net
Pathways to Carboxyhydrazides and Related Structures
The synthesis of furo-fused pyrimidine (B1678525) derivatives containing hydrazide and related functionalities is a significant area of research. One established pathway involves the use of substituted benzoic acid hydrazides as key building blocks. For instance, 2-aryl-furo[3,2-e] nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidines have been successfully synthesized through the reaction of the appropriate starting materials with substituted benzoic acid hydrazides. nih.gov
Another approach involves creating complex side chains on the furo[2,3-d]pyrimidine (B11772683) core. For example, derivatives featuring a hydrazineylidene moiety have been synthesized. A specific instance is the creation of Ethyl 5-((1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazineylidene)-4-(m-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate. nih.gov This highlights a method where a hydrazine-like linkage is integral to a complex substituent attached to the primary heterocyclic system.
Formation of Cyano and Tetrazolyl Derivatives
The introduction of cyano (-CN) and tetrazolyl groups onto the furo[2,3-d]pyrimidine scaffold is another important functionalization strategy. The cyano group can be incorporated during the ring formation process. One such method involves the thermal rearrangement of a substituted 2-aryl-1-cyano-5,7-dimethyl-4,6,8-trioxo-5,7-diazaspiro[2.5]octane-1-carboxylate. This reaction proceeds in DMSO at 100 °C and results in the stereoselective formation of furo[2,3-d]pyrimidine derivatives where the cyano group is retained. rsc.org
The formyl group, introduced via methods like the Vilsmeier-Haack reaction, can also serve as a precursor for cyano groups. researchgate.net Subsequently, the cyano group is a common starting point for the synthesis of a tetrazole ring through [3+2] cycloaddition reactions with azide compounds, a standard and widely used transformation in heterocyclic chemistry.
Synthesis of Furo[2,3-d]pyrimidine Derivatives
The construction of the core furo[2,3-d]pyrimidine skeleton can be achieved through various condensation and cyclization strategies, often allowing for significant control over the substitution pattern of the final product.
Core Structure Formation through Condensation and Cyclization
Several effective methods have been developed for the synthesis of the furo[2,3-d]pyrimidine core. These routes often involve building the furan ring onto a pre-existing pyrimidine moiety or vice versa. researchgate.net
[3+2] Cyclization: An eco-friendly and efficient approach involves the [3+2] cyclization of pyrimidine-4,6-diol with various nitroolefins. This reaction proceeds under catalyst-free conditions in water, typically yielding the desired furo[2,3-d]pyrimidine derivatives in good to high yields within a short reaction time. researchgate.net
[1+4] Cycloaddition: Novel, highly substituted furo[2,3-d]pyrimidine derivatives can be produced via a [1+4] cycloaddition reaction. This method utilizes ethylene (B1197577) ether-based N,N-dimethybenzylidenebarbituric acid and alkylisocyanides in DMF under mild, catalyst-free conditions. researchgate.net
Thermal Rearrangement: A unique pathway to the furo[2,3-d]pyrimidine framework involves the thermally initiated rearrangement of substituted 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes. Heating these spirocyclic barbiturates in a solvent like DMSO leads to the formation of the fused ring system in moderate to good yields. rsc.org
Palladium-Catalyzed Three-Component Synthesis: A Pd(II)-catalyzed three-component reaction of β-ketodinitriles, boronic acids, and aldehydes allows for the concurrent construction of the furo-pyrimidine system. This process involves the formation of multiple C-C, C=C, C-O, and C=N bonds in a single operation. nih.gov
Regioselectivity Control in Synthesis
Controlling the regiochemistry during the synthesis of fused heterocyclic systems is paramount for accessing specific isomers. In the context of furo-fused systems, several strategies have been employed to ensure high regioselectivity.
One such strategy is a cascade reaction involving the 1,4-conjugate addition of a nucleophile to an activated intermediate, followed by a regioselective 5-exo-dig annulation. nih.gov For example, the reaction of propargylamines with 4-hydroxy-2H-pyran-2-ones can proceed through an ortho-alkynyl quinone methide (o-AQM) intermediate. The subsequent nucleophilic addition and 5-exo-dig cyclization to form the furan ring are highly regioselective. nih.gov
Another approach utilizes an iron(III) chloride (FeCl₃)-catalyzed reaction between aryl oxiranes and 4-hydroxycoumarins. This method provides a regioselective synthesis of 2-aryl-4H-furo[3,2-c]coumarins. The reaction proceeds through the regioselective ring-opening of the aryl oxirane at the less sterically hindered site, which is then followed by dehydration and cyclization to yield the final furo-fused product. rsc.org
Spiro-Fused Systems: Synthesis of Spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]pentaones
A notable class of complex furo[2,3-d]pyrimidine derivatives is the spiro-fused systems. A new class of these compounds, specifically 5-alkyl and/or 5-aryl-1H,1'H-spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]2,2',4,4',6'(3H,3'H,5H)-pentaones, has been synthesized through a one-pot reaction. nih.gov
This synthesis involves the reaction of various barbituric acids (including barbituric acid, 1,3-dimethyl barbituric acid, and 2-thiobarbituric acid) with cyanogen (B1215507) bromide and a range of aldehydes. nih.govresearchgate.net The reaction is typically carried out in the presence of triethylamine (B128534) at temperatures ranging from 0 °C to ambient. nih.gov The proposed mechanism for this transformation involves several key steps. First, a Knoevenagel condensation occurs between the barbituric acid and the aldehyde to form an α,β-unsaturated carbonyl compound. researchgate.net Concurrently, the barbituric acid reacts with cyanogen bromide to form a 5-bromo intermediate. A subsequent Michael addition of the 5-bromo-barbituric acid to the α,β-unsaturated system, followed by an intramolecular nucleophilic attack, results in the formation of the final spiro-fused pentaone structure. researchgate.net The structure of these complex molecules has been confirmed using X-ray crystallography and various spectroscopic techniques. nih.gov
| Starting Materials | Reagents | Product |
| Barbituric Acid (or derivatives) | Aldehydes, Cyanogen Bromide, Triethylamine | 5-substituted-1H,1'H-spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]pentaones |
Aza-Wittig Reaction Approaches
The aza-Wittig reaction is a powerful tool in organic synthesis for the construction of nitrogen-containing heterocycles. scispace.com This reaction involves the intramolecular reaction of a phosphazene (also known as an iminophosphorane) with a carbonyl group, such as an aldehyde, ketone, or ester, located within the same molecule. scispace.comyoutube.com The driving force for this transformation is the formation of a highly stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine (B44618) oxide. youtube.com
This methodology offers a mild and efficient pathway to synthesize a wide array of heterocyclic systems, from simple monocycles to complex polycyclic structures. scispace.com The reaction is typically conducted in neutral solvents and at moderate temperatures, often resulting in high yields. scispace.com For the synthesis of furo-fused systems, a precursor molecule containing both an azide (which is converted to the phosphazene in situ with triphenylphosphine) and a suitably positioned carbonyl function on a furan ring or a precursor to it would be required. The intramolecular cyclization would then lead to the formation of the fused pyridine ring. The versatility of the aza-Wittig reaction allows for the incorporation of various functional groups, making it a valuable strategy for creating libraries of complex heterocyclic compounds. scispace.com
Heterocyclization with Isothiocyanates
Isothiocyanates are versatile reagents in heterocyclic synthesis due to the electrophilic nature of their central carbon atom. rsc.orgresearchgate.net They can react with a wide range of nucleophiles to form diverse heterocyclic structures. In the context of furo-fused heterocycles, a common strategy involves the reaction of an isothiocyanate with a furan derivative bearing a nucleophilic functional group.
For instance, the synthesis of thieno[2,3-b]thiopyran-4-one (B13878582) derivatives, which are structurally related to furo-fused systems, has been achieved through the reaction of a deprotonated β-ketoester with an aryl isothiocyanate. researchgate.net This process involves the initial nucleophilic attack of the enolate on the isothiocyanate carbon, followed by an intramolecular cyclization and elimination sequence to yield the fused heterocyclic system. researchgate.netresearchgate.net A similar approach could be envisioned for the synthesis of furo[2,3-b]pyridines, where a suitably functionalized furan intermediate reacts with an isothiocyanate to construct the fused pyridine ring. The reactivity of isothiocyanates has been harnessed to create diverse molecular libraries, including DNA-encoded libraries, highlighting the robustness of this synthetic approach. rsc.org
Synthesis of Furo[2,3-b]pyridine (B1315467) Derivatives
The furo[2,3-b]pyridine scaffold is an important structural motif in medicinal chemistry, acting as an isostere for the 7-azaindole (B17877) core found in many kinase inhibitors. nih.gov Its synthesis has been approached through various innovative methods.
Copper(II)-Mediated Aromatization Reactions
Copper(II) catalysis has been employed in the synthesis of related furo-fused systems like furo[3,2-c]coumarins. researchgate.net These reactions often proceed via a tandem mechanism under mild conditions. For example, a Cu(II)-catalyzed reaction between a propargyl carbonate and a hydroxycoumarin can proceed at room temperature in the open air to give high yields of the target furocoumarin. researchgate.net While not directly applied to furo[2,3-b]pyridines in the provided literature, the mechanistic principles are relevant. Such reactions can involve the formation of a copper-allenylidene complex, followed by intramolecular cyclization events. researchgate.net The final step in many syntheses of aromatic heterocycles is an oxidation or aromatization step. Copper(II) salts, in conjunction with an oxidant, can facilitate the dehydrogenation of a dihydrofuro[2,3-b]pyridine intermediate to the fully aromatic furo[2,3-b]pyridine. This approach is valuable for introducing planarity and the associated electronic properties into the heterocyclic system.
Tandem SNAr-Cyclization Sequences
A highly effective and concise method for constructing the furo[2,3-b]pyridine core is through a tandem nucleophilic aromatic substitution (SNAr)-cyclization sequence. nih.govchemrxiv.org This strategy typically begins with a substituted halopyridine, such as 2,5-dichloronicotinic acid. nih.gov The process involves the reaction of a deprotonated α-hydroxyacetate with the halopyridine. nih.gov
The sequence is initiated by the nucleophilic attack of the alkoxide of the α-hydroxyacetate at the C2 position of the pyridine ring, displacing the chloride in an SNAr reaction. nih.gov The resulting intermediate then undergoes an intramolecular cyclization, where the newly introduced ether oxygen attacks the ester carbonyl, leading to the formation of the furan ring fused to the pyridine. nih.gov This tandem approach is efficient as it forms two bonds and a new ring in a single operational step, often leading to high yields. nih.govchemrxiv.org
Table 1: Tandem SNAr-Cyclization for Furo[2,3-b]pyridine Synthesis
| Starting Material | Reagent | Product | Yield | Reference |
| tert-butyl 2,5-dichloronicotinate | tert-butyl 2-hydroxyacetate, NaH | tert-butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | 86% | nih.gov, chemrxiv.org |
| ethyl 2,5-dichloronicotinate | ethyl 2-hydroxyacetate, NaH | ethyl 5-chloro-3-ethoxycarbonylfuro[2,3-b]pyridine | 88% | nih.gov |
Gram-Scale Synthesis with Functional Handles
A significant achievement in the synthesis of furo[2,3-b]pyridines is the development of a concise, four-step, gram-scale synthesis that provides the core structure with functional handles for further chemical modification. nih.govnih.gov This is particularly valuable for medicinal chemistry applications, where structure-activity relationship (SAR) studies require the synthesis of numerous analogues. nih.gov
The optimized route starts from 2,5-dichloronicotinic acid and proceeds without the need for column chromatography for the first three steps, making it highly scalable. nih.govchemrxiv.org The key steps include the esterification of the nicotinic acid, a tandem SNAr-cyclization reaction, and a subsequent TFA-mediated tert-butyl ester cleavage and decarboxylation to yield the core 5-chloro-furo[2,3-b]pyridin-3-ol. nih.govchemrxiv.org This alcohol can then be converted to a triflate, providing two distinct functional handles (a chloro and a triflate group) that can be chemoselectively manipulated in subsequent cross-coupling reactions. nih.gov This route has been successfully executed on a multi-gram scale, demonstrating its robustness and practical utility. nih.govnih.govchemrxiv.org
Table 2: Gram-Scale Synthesis of a Furo[2,3-b]pyridine Intermediate
| Step | Reactant | Reagents | Product | Yield | Scale | Reference |
| 1 | 2,5-Dichloronicotinic acid (11) | H₂SO₄, MgSO₄, tBuOH, CH₂Cl₂ | tert-butyl 2,5-dichloronicotinate (16) | 92% | Gram-scale | chemrxiv.org |
| 2 | tert-butyl 2,5-dichloronicotinate (16) | tert-butyl 2-hydroxyacetate (17), NaH, THF | tert-butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (18) | 86% | Gram-scale | chemrxiv.org |
| 3 | tert-butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (18) | TFA, CH₂Cl₂ | 5-chloro-furo[2,3-b]pyridin-3-ol (15) | 89% | Gram-scale | nih.gov, chemrxiv.org |
| 4 | 5-chloro-furo[2,3-b]pyridin-3-ol (15) | Tf₂O, DIPEA, CH₂Cl₂ | 5-chlorofuro[2,3-b]pyridin-3-yl trifluoromethanesulfonate (B1224126) (19) | 71% | Gram-scale | nih.gov, chemrxiv.org |
Mechanistic Aspects of Furo[2,3-b]pyridine Ring Formation
The formation of the furo[2,3-b]pyridine ring via the tandem SNAr-cyclization pathway begins with the deprotonation of an α-hydroxyacetate, such as tert-butyl 2-hydroxyacetate, by a strong base like sodium hydride (NaH) to form a nucleophilic alkoxide. nih.govchemrxiv.org This alkoxide then engages in a nucleophilic aromatic substitution (SNAr) reaction with a 2-halopyridine derivative, for example, tert-butyl 2,5-dichloronicotinate. nih.govchemrxiv.org The attack occurs at the C2 position, which is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the ester group.
This substitution reaction displaces the halide (e.g., chloride) and forms a putative intermediate. nih.gov This intermediate does not require isolation as it rapidly undergoes an intramolecular cyclization. This subsequent step is a transesterification or acylation reaction, where the oxygen of the newly formed ether attacks the proximate ester carbonyl group, closing the five-membered furan ring. The final steps of the sequence can involve ester hydrolysis and decarboxylation to yield the functionalized furo[2,3-b]pyridine core. nih.gov This mechanistic pathway is efficient and allows for the rapid assembly of the fused heterocyclic system from readily available starting materials. nih.gov
Synthesis of Other Furo-Fused Systems
The following subsections describe specific synthetic routes to a variety of furo-fused heterocyclic compounds, showcasing recent advancements in the field.
A novel series of furo[2,3-b]indol-3a-ol derivatives has been synthesized and investigated for their potential as inhibitors of the Cyclin-dependent kinase 2 (CDK2) enzyme. researchgate.net The synthesis of these compounds adds to the growing library of furo-fused indole (B1671886) structures, which are of significant interest due to their biological activities. The development of these derivatives was guided by in silico screening methods, including molecular docking and density functional theory (DFT) calculations, to predict their binding affinities to the target enzyme. researchgate.net
Further synthetic strategies towards furo[2,3-b]indoles involve a Wittig olefination-Claisen rearrangement sequence followed by reductive cyclization. nih.gov This methodology provides a concise route to the core structure and can be adapted to produce a variety of substituted derivatives. nih.gov Additionally, dearomative (3 + 2) cycloaddition reactions of 2-nitrobenzofurans with para-quinamines have been developed to afford benzofuro[3,2-b]indol-3-one derivatives, which can be considered related structures. acs.org Another approach utilizes an electro-oxidative [3 + 2] annulation between phenols and N-acetylindoles to construct benzofuro[2,3-b]indolines. mdpi.com
Table 1: Selected Furo[2,3-b]indol-3a-ol Derivatives and Related Synthetic Methods
| Compound/Method | Description | Key Features |
| Furo[2,3-b]indol-3a-ol derivatives | Synthesized as potential CDK2 inhibitors. researchgate.net | Guided by in silico screening for enhanced binding affinity. researchgate.net |
| Wittig olefination-Claisen rearrangement | A concise route to the furo[2,3-b]indole core. nih.gov | Involves reductive cyclization as a key step. nih.gov |
| Dearomative (3 + 2) cycloaddition | Reaction of 2-nitrobenzofurans and para-quinamines. acs.org | Produces benzofuro[3,2-b]indol-3-one derivatives. acs.org |
| Electro-oxidative [3 + 2] annulation | Reaction between phenols and N-acetylindoles. mdpi.com | Forms benzofuro[2,3-b]indolines. mdpi.com |
A novel synthetic route to the previously unknown furo[3,2-c]pyrazol-6-one scaffold has been developed, starting from pyrazole (B372694) building blocks rather than furan precursors. researchgate.net This approach has also led to the discovery of 2-cyano-3-aminofuran-4-ones, another new heterocyclic system. researchgate.net The synthesis of these compounds expands the chemical space of furo-fused pyrazoles, which are known to possess a range of biological activities.
The synthesis of related furo[3,2-c]pyrazole derivatives, specifically α-methyl-1-(p-substituted phenyl)-3-phenylfuro[3,2-c]pyrazole-5-acetic acids, has also been reported. researchgate.net Furthermore, the Algar–Flynn–Oyamada (AFO) reaction has been employed to synthesize 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones, which are analogs of 3-hydroxyflavone. semanticscholar.org
Table 2: Synthetic Approaches to Furo[3,2-c]pyrazol-6-ones and Related Derivatives
| Product | Starting Materials | Method | Reference |
| Furo[3,2-c]pyrazol-6-ones | Pyrazole building blocks | Novel cyclization | researchgate.net |
| α-Methyl-1-(p-substituted phenyl)-3-phenylfuro[3,2-c]pyrazole-5-acetic acids | Not specified | Not specified | researchgate.net |
| 6-Aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones | Pyrazole-chalcones | Algar–Flynn–Oyamada (AFO) reaction | semanticscholar.org |
A facile one-pot synthesis of a variety of furo[2,3-e]diazepin-3-one derivatives has been achieved through tandem cyclization/[4 + 3] annulation reactions. This efficient process involves the reaction of enynamides with α-bromohydroxamates at room temperature and demonstrates good tolerance for various functional groups. The resulting furo[2,3-e]diazepin-3(2H)-ones contain a 7-membered dinitrogen-fused ring, a structural motif that may be of interest for its biological and medicinal properties. The synthesized products can also be readily derivatized for further investigation.
Table 3: Examples of Synthesized Furo[2,3-e]diazepin-3-one Derivatives
| Compound Number | Substituents | Yield | Melting Point (°C) |
| 3b | 4-(Benzyloxy)-7-phenyl-5-(p-tolyl)-1-tosyl | 72% | 251.2–251.9 |
| 3h | 4-(Benzyloxy)-5-(4-chlorophenyl)-7-phenyl-1-tosyl | 75% | 259.2–260.0 |
| 3k | (E)-4-(Benzyloxy)-7-phenyl-5-styryl-1-tosyl | 90% | 251.8–252.5 |
Data sourced from The Journal of Organic Chemistry.
A novel polyheterocyclic system, 6H-furo[3,2-f]pyrrolo[1,2-d]diazepine, has been synthesized through a one-pot four-component coupling reaction. This domino sequence results in the formation of multiple bonds (three C–C, one C–O, and one C–N) and the sequential construction of two new heterocyclic rings (furan and diazepine) onto a monocyclic pyrrole derivative. The reaction proceeds under environmentally friendly conditions to furnish the tricyclic fused scaffold.
Table 4: Selected Examples of 6H-Furo[3,2-f]pyrrolo[1,2-d]diazepine Derivatives
| Compound Number | Substituents | Yield | Melting Point (°C) |
| 5c | 2-(3-Methoxyphenyl)-5-phenyl-1-carbonitrile | 60% | 229.2–230.0 |
| 5g | 2-(4-Chlorophenyl)-5-phenyl-1-carbonitrile | 58% | 252.3–253.4 |
| 5i | 2-(3-Bromophenyl)-5-phenyl-1-carbonitrile | 55% | 255.3–256.3 |
| 5o | 5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-1-carbonitrile | 64% | Decomposed at 266.6 |
Data sourced from The Journal of Organic Chemistry.
The synthesis of naphtho[2,3-b]furan (B13665818) derivatives, particularly those containing a quinone moiety, is of significant interest due to their broad range of biological activities, including anticancer properties. One synthetic approach focuses on the construction of a 6H-furo[3,4-b]furanone skeleton as a key intermediate for building the naphtho[2,3-b]furan system. Anionic [4 + 2] cycloaddition of isobenzofuranones has been explored for this purpose.
Recent advancements in this area include the development of a visible-light-mediated [3+2] cycloaddition reaction for the synthesis of naphtho[2,3-b]furan-4,9-diones and their dihydrogenated analogs. This green and efficient protocol exhibits excellent regioselectivity and functional group tolerance. Another efficient method for producing 2,3-dihydronaphtho[2,3-b]furans involves the PTSA-catalyzed cyclization of ortho-alkynylaryl acetylenols.
Table 5: Selected Naphtho[2,3-b]furan Derivatives and their Synthetic Precursors
| Compound | Description | Synthetic Method |
| Naphtho[2,3-b]furan-4,9-diones | Target compounds with potential biological activity. | Visible-light-mediated [3+2] cycloaddition. |
| 2,3-Dihydronaphtho[2,3-b]furans | Intermediates and target compounds. | PTSA-catalyzed cyclization of ortho-alkynylaryl acetylenols. |
| 6H-Furo[3,4-b]furanones | Key intermediates for naphtho[2,3-b]furan synthesis. | Anionic [4+2] cycloaddition of isobenzofuranones. |
An electrocatalytic multicomponent reaction has been developed for the selective synthesis of unsymmetrical spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffolds. This one-pot assembly of arylaldehydes, N,N′-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one is carried out in an undivided cell in the presence of alkali metal halides, affording the desired products in good yields. This method represents a mild, green, and atom-efficient route to these complex spirocyclic systems.
A related electrocatalytic cascade transformation has been utilized for the synthesis of spiro[furo[3,2-b]pyran-2,5′-pyrimidines]. This process involves the electrochemical cyclization of 1,3-dimethyl-5-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl]pyrimidine-2,4,6(1H,3H,5H)-triones in the presence of sodium halides, yielding the spiro compounds in high yields.
Table 6: Electrocatalytic Synthesis of Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] and Related Derivatives
| Spiro-fused System | Reactants | Key Features of Synthesis |
| Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] | Arylaldehydes, N,N′-dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one | Multicomponent, electrocatalytic, one-pot, room temperature. |
| Spiro[furo[3,2-b]pyran-2,5′-pyrimidine] | 1,3-Dimethyl-5-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl]pyrimidine-2,4,6(1H,3H,5H)-triones | Electrocatalytic cascade cyclization, high yields. |
Catalyst Systems and Reaction Conditions
The synthesis of furo-fused heterocycles is highly dependent on the choice of catalyst and the precise control of reaction conditions. These factors dictate the reaction's efficiency, selectivity, and even the final molecular architecture.
Lewis Acid Catalysis
Lewis acid catalysis plays a pivotal role in promoting the formation of various heterocyclic systems, including furo-fused structures. By activating substrates, Lewis acids can facilitate key bond-forming events. For instance, the synthesis of certain pyrazole derivatives can be achieved through a Lewis acid-catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines, a reaction that proceeds with complete regioselectivity at ambient temperature. nih.gov Similarly, the preparation of pyrimidines has been accomplished via a samarium chloride-catalyzed cyclization of β-formyl enamides with urea (B33335) under microwave irradiation. organic-chemistry.org In this case, the Lewis acid is thought to activate the carbonyl group, thereby facilitating the cyclization process. organic-chemistry.org
The utility of Lewis acids extends to more complex transformations as well. In the synthesis of pyrano[2,3-c]-pyrazoles, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been employed as an efficient Lewis acid catalyst in a four-component reaction, highlighting the versatility of this approach. nih.gov Zirconium tetrachloride has also been utilized as a Lewis acid catalyst in the synthesis of pyrano[2,3-d]pyrimidine analogues. nih.gov
Table 1: Examples of Lewis Acid Catalysis in Heterocycle Synthesis
| Catalyst | Reactants | Product | Reference |
|---|---|---|---|
| Samarium chloride | β-Formyl enamides, Urea | Pyrimidines | organic-chemistry.org |
| Zirconium tetrachloride | Aromatic aldehydes, Urea/Thiourea, 3,4-Dihydro-(2H)-pyran | Pyrano[2,3-d]pyrimidine analogues | nih.gov |
| Copper Ferrite (CuFe2O4) | Alkyl nitriles, Hydrazine (B178648) derivatives, Dialkyl acetylenedicarboxylate, Ethyl acetoacetate | Pyrano[2,3-c]-pyrazoles | nih.gov |
Base-Promoted Reactions
Base-promoted reactions are fundamental in the synthesis of a wide array of furo-fused heterocycles. The choice of base is critical and can range from common hydrides to carbonate salts, each influencing the reaction pathway and outcome.
A notable example is the synthesis of furo[2,3-b]pyridines, where a strong base like sodium hydride (NaH) is used to deprotonate tert-butyl 2-hydroxyacetate. nih.gov This generates a nucleophilic alkoxide that subsequently participates in a tandem SNAr-cyclization reaction to construct the furo[2,3-b]pyridine core in excellent yield. nih.gov
In a different approach, a milder base, cesium carbonate (Cs2CO3), promotes a domino reaction between thioaurones and sulfur ylides. This process leads to the formation of spiro[benzo[b]thiophene-2(3H),1'-cyclopropan]-3-ones in good to high yields. researchgate.net The reaction tolerates a variety of functional groups on both starting materials. researchgate.net
Table 2: Base-Promoted Syntheses of Furo-Fused Heterocycles
| Fused Heterocycle | Base | Reactants | Yield | Reference |
|---|---|---|---|---|
| Furo[2,3-b]pyridine | Sodium Hydride (NaH) | 2,5-Dichloronicotinic acid tert-butyl ester, tert-Butyl 2-hydroxyacetate | 86% | nih.gov |
| Spiro[benzo[b]thiophene-2(3H),1'-cyclopropan]-3-one | Cesium Carbonate (Cs2CO3) | Thioaurones, Sulfur ylides | Good to high | researchgate.net |
Oxidative Aromatization Conditions
The final step in the synthesis of many furo-fused aromatic heterocycles involves an oxidative aromatization of a saturated or partially saturated precursor. A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
For example, the synthesis of furo[2,3-b]pyridines can be achieved through an intramolecular Diels-Alder reaction that initially forms a dihydrofuro[2,3-b]pyridine intermediate. This intermediate is then oxidized to the aromatic furo[2,3-b]pyridine using DDQ. nih.gov Similarly, DDQ is employed in the one-pot synthesis of 2-alkenyl-furans, where it mediates the oxidative aromatization of an intermediate 2-benzylidene-dihydrofuran. acs.org Mechanistic studies suggest that this particular aromatization proceeds via a hydride transfer from the dihydrofuran ring to the DDQ. acs.org The use of DDQ is favored due to its high oxidation potential and its ability to effect dehydrogenation under relatively mild conditions. organic-chemistry.orgyoutube.com
Microwave Irradiation in Synthesis
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgnih.gov This technology has been successfully applied to the synthesis of various furo-fused heterocycles.
For instance, the synthesis of quinoline-fused 1,4-benzodiazepines via the condensation of 3-bromomethyl-2-chloro-quinolines with 1,2-phenylenediamine is significantly enhanced by microwave irradiation. asianpubs.orgresearchgate.net Reactions carried out in a microwave reactor at 80°C afforded the desired products in excellent yields of 92-97%. researchgate.net Another example is the microwave-assisted Paal-Knorr synthesis of pyrroles, which proceeds rapidly in the presence of a catalyst. pensoft.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Heterocycle | Reaction | Conventional Conditions | Microwave Conditions | Yield (Microwave) | Reference |
|---|---|---|---|---|---|
| Pyrroles | Paal-Knorr condensation | >12 hours | 2-10 min at 120-150 °C | 65-89% | pensoft.net |
| Quinoline-fused 1,4-benzodiazepines | Condensation | Longer reaction times, lower yields | 80°C | 92-97% | asianpubs.orgresearchgate.net |
| 4-Phenoxyquinolines | SNAr reaction | Longer reaction times | 10 min | 72-82% | nih.gov |
Mechanistic Investigations in Furo-Fused Heterocycle Formation
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones. Mechanistic studies often involve the identification of key intermediates and transition states.
Postulated Reaction Pathways and Intermediates
The formation of complex furo-fused systems often proceeds through elegant cascade or domino reactions, where multiple bonds are formed in a single synthetic operation. The elucidation of the pathways of these reactions provides valuable insight.
A notable example is the palladium-catalyzed synthesis of furo[3,4-b]indol-1-ones from 2-(hydroxypropyn-1-yl)anilines. A plausible reaction mechanism involves an initial palladium-catalyzed cyclization of the starting material to form an indole intermediate. unipr.itnih.gov This is followed by the insertion of carbon monoxide and a subsequent annulation step to construct the fused lactone ring, ultimately yielding the furo[3,4-b]indol-1-one. unipr.itnih.gov This sequential process efficiently generates two fused heterocyclic rings and forms three new bonds (C-N, C-C, and C-O) in a single transformation. unipr.itnih.gov
In the realm of furo[2,3-d]pyrimidinone synthesis, the aza-Wittig reaction of iminophosphoranes plays a central role. The reaction of an appropriate iminophosphorane with an isocyanate generates a carbodiimide (B86325) intermediate. researchgate.net This intermediate can then react with hydrazine to form a 3-amino-furo[2,3-d]pyrimidin-4(3H)-one. researchgate.net This product can be further elaborated by conversion into a new iminophosphorane, which then undergoes a tandem aza-Wittig reaction with another isocyanate to build a fused 1,2,4-triazole (B32235) ring. semanticscholar.org Theoretical studies on the aza-Wittig reaction suggest a [2+2] cycloaddition between the iminophosphorane and the carbonyl compound to form an oxazaphosphetane intermediate, which then undergoes cycloreversion to give the final products. mdpi.com
Intramolecular Rearrangements (e.g., Claisen-type, Pummerer reaction)
The construction of furo-fused heterocyclic systems can be efficiently achieved through intramolecular rearrangements, which offer elegant pathways to complex molecular architectures from simpler precursors. These reactions, proceeding through highly organized transition states, are powerful tools for creating specific carbon-carbon and carbon-heteroatom bonds. Among the most utilized are the Claisen-type and Pummerer rearrangements.
Claisen-type Rearrangements
The Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement that thermally converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org A variation, the aromatic Claisen rearrangement, is particularly useful for synthesizing furo-fused systems. wikipedia.org This process typically begins with the O-allylation of a phenolic heterocycle, such as a hydroxyquinoline or hydroxyisoquinoline, to form an allyl aryl ether. Upon heating, this ether undergoes rearrangement to an ortho-allyl substituted phenol. wikipedia.orgresearchgate.net Subsequent acid-catalyzed cyclization or other cyclization methods of the newly positioned allyl group onto the adjacent oxygen atom furnishes the fused furan ring. researchgate.net
This methodology has been successfully applied to the synthesis of various furo-fused quinolines and isoquinolines. For instance, furo[2,3-f]isoquinolines have been prepared by the thermal rearrangement of an allyloxyisoquinoline, followed by acid-catalyzed cyclization of the resulting allylisoquinoline intermediate. researchgate.net Similarly, furo[3,2-f]quinolines were synthesized from the corresponding allyl aryl ethers, which were rearranged thermally under either standard or microwave conditions before cyclization. researchgate.net The reaction proceeds preferentially through a chair-like transition state, which allows for the transfer of chirality and the formation of enantiomerically enriched products from chiral starting materials. organic-chemistry.org
A domino sequence involving a Claisen rearrangement has also been developed for the synthesis of 3a,6a-dihydro-furo[2,3-b]furan derivatives starting from furylcarbinols, highlighting the versatility of this rearrangement in creating complex fused systems in an atom-economic fashion. acs.org
Table 1: Examples of Claisen-type Rearrangements in Furo-Fused Heterocycle Synthesis
| Starting Material | Rearrangement Conditions | Cyclization | Fused Heterocycle | Reference |
|---|---|---|---|---|
| Allyloxyisoquinoline | Thermal | Acid-catalyzed | Furo[2,3-f]isoquinoline | researchgate.net |
| Allyl quinolin-6-yl ether | Thermal or Microwave | Acid-catalyzed | Furo[3,2-f]quinoline | researchgate.net |
| Prop-2-ynyl kojate | Thermal | Spontaneous | Furo[3,2-b]pyrone | rsc.org |
| Furylcarbinol | Thermal | Electrocyclic ring-closure | 3a,6a-Dihydro-furo[2,3-b]furan | acs.org |
Pummerer Reaction
The Pummerer reaction is a characteristic transformation of alkyl sulfoxides, which, in the presence of an activating agent like acetic anhydride (B1165640), rearrange to form α-acyloxy-thioethers. wikipedia.org This reaction proceeds via the formation of a key electrophilic intermediate, a thionium (B1214772) ion, which can be trapped by various nucleophiles. wikipedia.orgmanchester.ac.uk In the context of furo-fused heterocycle synthesis, an intramolecular variant of the Pummerer reaction provides a powerful cyclization strategy.
The synthesis of furo[3,4-c]pyridines illustrates this approach. An o-benzoyl-substituted pyridylmethyl sulfoxide (B87167), when treated with an activating agent, generates an α-thiocarbocation (a thionium ion). nih.gov This electrophilic center is then intercepted intramolecularly by the neighboring keto functionality, acting as a nucleophile. nih.gov This cyclization produces a transient α-thio-substituted furo[3,4-c]pyridine (B3350340). nih.gov The choice of activating agent is critical for the reaction's success, with heptafluorobutyric anhydride in toluene containing catalytic p-toluenesulfonic acid yielding the best results in some cases. nih.gov
This strategy has been expanded into sequential reactions, where the initially formed furo[3,4-c]pyridine is trapped in a Diels-Alder reaction, leading to complex heterocyclic analogues of lignans. nih.gov The versatility of the Pummerer reaction is further demonstrated by its use in preparing thioribofuranoses and other functionalized furans, where the thionium ion is trapped by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. manchester.ac.uk
Table 2: Examples of Pummerer Reactions in Furo-Fused Heterocycle Synthesis
| Sulfoxide Precursor | Activating Agent | Nucleophile | Fused Heterocycle Intermediate | Reference |
|---|---|---|---|---|
| o-Benzoyl-substituted pyridylmethyl sulfoxide | Acetic Anhydride or Heptafluorobutyric anhydride | Intramolecular keto group | Furo[3,4-c]pyridine | nih.gov |
| Phenylsulfanyl-substituted furan sulfoxide | Trifluoroacetic anhydride (TFAA) / NaI | Intramolecular (inferred) | Substituted Furan | manchester.ac.uk |
| Vinylsulfoxide with silylene protecting group | Acetic Anhydride / BF₃·OEt₂ | Acetate (from TMSOAc) | Diacetate glycosyl donor (Thioribofuranose precursor) | manchester.ac.uk |
Role of Functional Groups in Reaction Progression
The success, rate, and regiochemical outcome of intramolecular rearrangements for synthesizing furo-fused heterocycles are critically dependent on the nature and position of functional groups within the precursor molecules. nih.gov
In aromatic Claisen rearrangements, the electronic properties of substituents on the aromatic ring of the initial allyl aryl ether can influence the regioselectivity. For example, electron-withdrawing groups at the meta-position of an allyl phenyl ether tend to direct the rearrangement to the ortho-position, while electron-donating groups favor migration to the para-position. wikipedia.org This directing effect is crucial, as the subsequent cyclization to form the furan ring typically requires the allyl group to be positioned ortho to the hydroxyl group. The presence of a bulky substituent at an ortho-position can block rearrangement at that site, forcing the allyl group to migrate to the para-position, which would prevent the desired furan ring fusion. wikipedia.orgorganic-chemistry.org
The nature of the migrating group itself is also pivotal. The replacement of an allyl group with a propargyl (prop-2-ynyl) group can lead to different fused systems. For example, the thermal rearrangement of prop-2-ynyl kojate leads directly to a furo[3,2-b]pyrone system. rsc.org
In the Pummerer reaction, the key functional groups are the sulfoxide and the activating agent that converts it into the reactive thionium ion. wikipedia.org The choice of activating agent, such as acetic anhydride (Ac₂O), trifluoroacetic anhydride (TFAA), or thionyl chloride, can significantly affect reaction conditions and outcomes. wikipedia.org More importantly, the intramolecular cyclization step is entirely dependent on the presence of a suitably positioned internal nucleophile. Functional groups such as ketones or phenols are commonly employed to trap the thionium ion and thereby form the furan ring. nih.gov The absence of such a group would lead to an intermolecular reaction with an external nucleophile instead of the desired cyclization.
Furthermore, studies on the intramolecular cyclization of substituted furanylamides have shown that functional groups on the furan ring itself play a significant role. A 5-halo-substituted furoyl amide was found to cyclize into a polyfunctional oxabicycle much more rapidly than the equivalent unsubstituted system. nih.gov In another case, a 5-nitro-substituted furfuryl amide underwent an unusual isomerization-cyclization under microwave conditions to yield a benzo researchgate.netnih.govfuro[2,3-c]pyridin-3-one, demonstrating that electron-withdrawing groups on the furan ring can dramatically alter the reaction pathway and enable unique transformations. nih.gov
Derivatization Strategies for Furo Fused Scaffolds
Functional Group Modifications and Introductions
The furo[2,3-d]pyrimidine (B11772683) core offers multiple positions for functionalization, including the carbon atoms of both the furan (B31954) and pyrimidine (B1678525) rings (C-2, C-4, C-5, C-6, C-7) and the nitrogen atoms (N-1, N-3). vu.ltlmaleidykla.ltontosight.aiarkat-usa.org A wide array of reactions can be employed to introduce or modify functional groups at these sites, allowing for the synthesis of diverse libraries of derivatives.
Common strategies include nucleophilic substitution reactions, particularly at the C-4 position of the pyrimidine ring, which is often amenable to displacement of leaving groups such as halogens (e.g., chlorine). imtm.cz For instance, the reaction of chlorinated furo[2,3-d]pyrimidines with various amines or thiols can introduce amino or thioether functionalities. imtm.cznih.govresearchgate.net The Mitsunobu reaction has been utilized for the synthesis of 5-(arylaminomethyl)furo[2,3-d]pyrimidines by reacting 5-hydroxymethyl derivatives with N-sulphonylanilines. vu.ltlmaleidykla.lt
Electrophilic aromatic substitution on the furan ring, particularly at the C-6 position, is another avenue for functionalization, although the reactivity can be influenced by substituents on the pyrimidine ring. ontosight.ai The introduction of aryl groups at the C-6 position has been achieved through various coupling reactions. ontosight.ainih.gov
Modification of existing functional groups on the scaffold is also a key strategy. For example, carbonyl groups can be converted to thiocarbonyls using thionation reagents like Lawesson's reagent or phosphorus pentasulfide. researchgate.net Nitrile groups, often present in precursors, can be transformed into other functionalities like amines or amidines through reduction or reaction with nucleophiles. arkat-usa.orgscilit.com
Data on yields for specific functionalization reactions highlight the efficiency of these methods. For example, the synthesis of furopyrimidine-1,3,4-oxadiazole hybrid derivatives utilized a multistep approach, including a one-pot Sonogashira-heterocyclization protocol. nih.gov Another study reported the synthesis of furopyrano[2,3-d]pyrimidines via a multicomponent domino reaction catalyzed by indium(III) chloride, achieving yields of 80–99%. beilstein-journals.org
Regioselective and Stereoselective Functionalization
Achieving regioselectivity and stereoselectivity is crucial in the synthesis of furo-fused scaffolds, particularly when developing compounds with specific biological activities where the position and spatial arrangement of substituents are critical. nih.govrsc.orgrsc.orgacs.org
Regioselective synthesis can be controlled by the choice of starting materials and reaction conditions. One-pot multi-component reactions have been developed for the regioselective synthesis of highly substituted furo[2,3-d]pyrimidines. nih.govresearchgate.netacs.org For instance, a one-pot three-component reaction involving aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkylisocyanides catalyzed by ZrOCl₂·8H₂O in water allowed for the regioselective formation of 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov
Stereoselective synthesis of furo-fused systems has also been reported. A thermal rearrangement of spirocyclic barbiturates yielded furo[2,3-d]pyrimidines with stereoselective formation of specific diastereoisomers. rsc.orgrsc.org The configuration of the resulting products was confirmed by NMR and single-crystal X-ray diffraction analysis. rsc.org Stereochemical control can also be achieved through the use of chiral starting materials or intermediates, as demonstrated in the stereoselective synthesis of furo[2,3-c]pyridine (B168854) pyrimidine thioethers, which involved the alkylation of a pyrimidine derivative with a chiral furo[2,3-c]pyridine intermediate. acs.org
While some studies focus on pyrrolo[2,3-d]pyrimidines, the principles of regioselective C-H arylation using transition metal catalysis, such as palladium, can be relevant to furo[2,3-d]pyrimidines due to their structural similarities. chemistryviews.orgx-mol.net
Strategic Incorporation of Furo-Fused Scaffolds in Multistep Syntheses
Furo-fused scaffolds are frequently synthesized and utilized as key intermediates or final targets within multi-step synthetic sequences aimed at constructing more complex molecules. vu.ltontosight.aiimtm.czresearchgate.netnih.govbeilstein-journals.orgsioc-journal.cnresearchgate.netscientific.net These strategies often involve the formation of the furo[2,3-d]pyrimidine core from simpler precursors, followed by subsequent functionalization steps.
One common approach is the construction of the furan ring onto a pre-formed pyrimidine or the pyrimidine ring onto a functionalized furan. researchgate.netbeilstein-journals.org Multi-component reactions offer efficient routes to construct the core structure in a single step from readily available starting materials. beilstein-journals.orgnih.govresearchgate.netresearchgate.net For example, the synthesis of novel furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids involved a multistep approach that included the synthesis of the furo[2,3-d]pyrimidine core as an early step. nih.gov
Another strategy involves the use of nucleoside chemistry, where the furo[2,3-d]pyrimidine scaffold is constructed onto a sugar moiety to create bicyclic nucleoside analogues. sioc-journal.cnscientific.net These syntheses often employ reactions like Sonogashira cross-coupling followed by cyclization. scientific.net
The strategic incorporation of furo-fused scaffolds allows for the convergent synthesis of complex molecules, where different fragments are synthesized separately and then coupled to the core scaffold. This approach provides flexibility and efficiency in accessing diverse structural analogues.
Advanced Derivatization for Analytical Elucidation (e.g., Double Derivatization for Mass Spectrometry)
Analytical techniques, particularly mass spectrometry (MS), are essential for the characterization and structural elucidation of furo-fused scaffolds and their derivatives. Derivatization plays a crucial role in enhancing the detectability, ionization efficiency, and fragmentation patterns of analytes in MS analysis. google.combenchchem.comspectroscopyonline.com
While specific examples of "double derivatization" explicitly for furo[2,3-d]pyrimidines in the provided search results are limited, the principle of derivatization for MS analysis of heterocycles and other complex molecules is well-established. google.comspectroscopyonline.comgoogle.comacs.orgnih.govamericanpharmaceuticalreview.com Derivatization can address challenges such as poor ionization efficiency, low volatility, and high background noise, especially for polar compounds. google.comspectroscopyonline.comacs.orgamericanpharmaceuticalreview.com
Strategies include the introduction of functional groups that enhance ionization in techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). spectroscopyonline.comnih.gov Derivatization can also increase the molecular weight of analytes, shifting their signals away from matrix interferences in the low mass range. google.com Furthermore, derivatization can be used to introduce specific tags that facilitate fragmentation in tandem MS experiments, providing more detailed structural information. google.comspectroscopyonline.com
Double derivatization, in a broader analytical context, can refer to sequential derivatization steps to target multiple functional groups or to introduce specific properties for analysis. For example, in glycan analysis, a two-step derivatization process involving reductive amination followed by reaction with a fluorogenic dye was used for analysis by capillary electrophoresis and MALDI-ToF-MS. nih.gov While this example is not specifically for furo[2,3-d]pyrimidines, it illustrates the concept of multi-step derivatization for analytical purposes.
For furo-fused scaffolds, derivatization strategies for MS analysis would likely involve reactions targeting functional groups present on the core or its substituents, such as amines, hydroxyls, or carbonyls, using established derivatization reagents. americanpharmaceuticalreview.com The choice of derivatization reagent and conditions would depend on the specific functional group(s) being targeted and the MS technique being employed. High-resolution MS is commonly used for the characterization of furo[2,3-d]pyrimidine derivatives to confirm their elemental composition and structure. imtm.cz
Theoretical and Computational Chemistry in Furo Fused Heterocycle Research
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, most notably Density Functional Theory (DFT), are widely employed to explore the intrinsic properties of furo-fused heterocycles at the atomic and molecular level. DFT methods allow for the calculation of various molecular descriptors and the simulation of spectroscopic data, aiding in the characterization and prediction of chemical behavior tandfonline.comrsc.orgijcce.ac.ir. Studies on diverse furo-fused systems, including benzofurans, furo[2,3-b]pyridines, and furo[3,2-g]chromenes, demonstrate the utility of DFT in this field tandfonline.comrsc.orgrsc.orgresearchgate.netcapes.gov.brresearchgate.netresearchgate.netrsc.org. Common functionals such as B3LYP and CAM-B3LYP, often in conjunction with basis sets like 6-31G(d) or 6-311++G(d,p), are utilized to achieve a balance between computational cost and accuracy tandfonline.comrsc.orgrsc.orgresearchgate.net.
Electronic Properties and Net Atomic Charge Analysis
DFT calculations are instrumental in elucidating the electronic properties of furo-fused heterocycles, which govern their reactivity and interactions tandfonline.comrsc.orgijcce.ac.ir. Key electronic descriptors include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) tandfonline.comijcce.ac.ir. The HOMO-LUMO gap provides insight into the molecule's kinetic stability and reactivity tandfonline.comijcce.ac.ir. From these frontier orbital energies, various chemical reactivity parameters such as ionization potential, electron affinity, chemical hardness, chemical softness, electronic chemical potential, and electrophilicity can be derived tandfonline.comijcce.ac.ir. Analysis of net atomic charges, often calculated using methods like Mulliken population analysis, reveals the distribution of charge within the molecule, helping to identify sites prone to electrophilic or nucleophilic attack rsc.orgrsc.orgrsc.org. Molecular electrostatic potential (MESP) surfaces also provide a visual representation of charge distribution and potential interaction sites ijcce.ac.irrsc.orgrsc.org. Time-dependent DFT (TD-DFT) is specifically used to simulate electronic absorption spectra and understand electronic transitions within the molecule researchgate.netresearchgate.net.
Vibrational and Spectroscopic Property Simulations
Computational methods, particularly DFT, are valuable for simulating the vibrational and spectroscopic properties of furo-fused heterocycles, complementing experimental data rsc.orgijcce.ac.irrsc.orgrsc.orgresearchgate.netarxiv.org. DFT calculations can predict vibrational frequencies, which are directly comparable to experimental infrared (IR) and Raman spectra rsc.orgijcce.ac.irrsc.orgrsc.orgresearchgate.net. Simulation of nuclear magnetic resonance (NMR) parameters, such as ¹H and ¹³C chemical shifts, using methods like Gauge-Including Atomic Orbital (GIAO), is also a common application rsc.org. These simulated spectra aid in the structural characterization and confirmation of synthesized furo-fused compounds rsc.orgijcce.ac.irrsc.orgrsc.orgresearchgate.net. Analysis of the potential energy distribution (PED) helps in the assignment of vibrational bands rsc.orgrsc.orgresearchgate.net. The agreement between calculated and experimental spectra serves as validation for the theoretical models employed rsc.orgrsc.org.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques extend the understanding of furo-fused heterocycles beyond their intrinsic properties to their interactions with other molecules, particularly biological macromolecules tandfonline.comrsc.orgnih.govnih.govnih.govmdpi.com. These methods are crucial in the context of drug discovery and understanding molecular recognition.
Molecular Docking Investigations of Furo-Fused Ligand Interactions
Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a small molecule (ligand) within the binding site of a macromolecule, such as a protein rsc.orgrsc.orgnih.govnih.govmdpi.comidrblab.netresearchgate.netbenchchem.commdpi.comresearchgate.net. For furo-fused heterocycles, molecular docking studies are performed to investigate their potential interactions with various biological targets, including enzymes like kinases (e.g., CDK2), proteases (e.g., SARS-CoV-2 Mpro and PLPro), cholinesterases, and monoamine oxidases nih.govnih.govnih.govmdpi.comresearchgate.net. Software such as AutoDock Vina is commonly employed for these studies nih.gov. The output of docking simulations includes binding scores or energies, which are used to estimate the strength of the interaction, and predicted binding poses, illustrating how the ligand fits into the protein's active site nih.govresearchgate.netmdpi.comresearchgate.net. Analysis of the predicted poses allows for the identification of key interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts, between the furo-fused ligand and the amino acid residues of the protein nih.govmdpi.comresearchgate.net.
Here is a table summarizing example binding energies from molecular docking studies on furo-fused compounds:
| Compound Class | Target Protein | Binding Energy Range (Kcal/mol) | Source |
| Furo[2,3-d]pyrimidines | SARS-CoV-2 Mpro | -7.2 to -8.5 | nih.gov |
| Furo[3,2-c]coumarins | hMAO B | -12.602 (for compound 3d) | mdpi.comresearchgate.net |
| Furo[3,2-c]coumarins | mAChE | -6.573 (for compound 3d) | mdpi.comresearchgate.net |
| Furo[2,3-b]indol-3a-ol derivatives | Cyclin-dependent kinase 2 (CDK2) | Excellent binding energies reported for compound 3f. | nih.gov |
Molecular Dynamics Simulations to Assess Conformational Stability
Compound Names and PubChem CIDs
Computational Analysis of Reactivity and Stability
Computational methods are extensively used to analyze the reactivity and stability of heterocyclic compounds. This involves calculating various molecular properties and simulating reaction pathways to understand transition states and energy barriers.
Transition State Energy Calculations
Transition state energy calculations are fundamental in understanding reaction mechanisms and kinetics. These calculations aim to locate the highest energy point along a reaction pathway, representing the transition state. The energy difference between the reactants and the transition state, known as the activation energy, provides insight into the reaction rate.
While specific data for "6H-Furo[2',3']" is unavailable, studies on related fused systems, such as the analysis of reaction mechanisms involving furo[2,3-d]pyrimidines, would typically involve identifying possible transition states for various reactions (e.g., substitutions, cyclizations). Computational methods like Density Functional Theory (DFT) are commonly employed to optimize the geometries of reactants, products, and transition states and to calculate their energies. researchgate.net The energy profiles obtained from these calculations help elucidate the preferred reaction pathways and predict the kinetic feasibility of transformations.
Reactivity Indices and Acidities
Reactivity indices derived from computational methods provide valuable information about the susceptibility of different atoms or regions within a molecule to chemical attack (electrophilic, nucleophilic, or radical). These indices are often based on the molecule's electronic structure, such as frontier molecular orbitals (HOMO and LUMO) and atomic charge distributions.
For furo-fused systems, computational studies can determine charge distribution across the fused rings, highlighting sites prone to nucleophilic or electrophilic attack. For instance, studies on furo[2,3-b]pyrroles have correlated calculated net atomic charges with experimental spectroscopic data (e.g., 13C NMR chemical shifts), demonstrating how computational analysis can support the understanding of electronic properties and their influence on reactivity. mdpi.com
Acidity is another important property that can be computationally assessed. For N-H acidic heterocycles, like some furo-fused systems containing an NH group, computational methods can be used to calculate deprotonation energies, providing a theoretical measure of acidity. This can help explain differences in reactivity or behavior in basic media. Studies on related systems, such as furo[2,3-b]pyrroles, have discussed the acidity of the NH proton and its implications for reactivity, supported by computational analysis. researchgate.net
Isomeric Stability Comparisons
Computational chemistry is a powerful tool for comparing the relative stabilities of different isomers. By calculating the total electronic energy of each isomer, researchers can determine their thermodynamic stability. The isomer with the lowest energy is generally the most stable.
Comparisons of isomeric furo-fused systems, such as furo[2,3-b]pyrrole and its positional isomer furo[3,2-b]pyrrole, have been investigated computationally. mdpi.comuni.lu These studies have shown that different fusion patterns can lead to variations in thermodynamic stability. For example, semiempirical MO calculations (like AM1) have indicated that one isomer can be thermodynamically more stable than another, and these findings can be correlated with experimental observations regarding their synthesis and reactivity. mdpi.comuni.lu Differences in stability can be attributed to factors such as aromaticity, strain, and electronic interactions within the fused ring system. mdpi.com
Applications and Advanced Materials Considerations
Furo-Fused Systems as Key Building Blocks in Organic Synthesis
Furo-fused systems, including those with the furo ontosight.ainih.gov orientation, serve as crucial building blocks in organic synthesis, enabling the construction of intricate molecular architectures. Their reactivity allows for various transformations, facilitating the creation of diverse heterocyclic frameworks and analogs of natural products.
Precursors for Complex Heterocyclic Frameworks and Natural Product Analogs
Furo-fused heterocycles are valuable precursors for synthesizing complex polycyclic systems and molecules inspired by natural products. For instance, furo[3,2-c]pyran-4-ones, a furo-fused framework, are found in numerous biologically active natural products and unnatural small molecules, making them important targets in synthetic organic chemistry and medicinal chemistry researchgate.net. Synthetic strategies involving the construction of the furan (B31954) ring onto a pre-existing heterocyclic system, such as a coumarin (B35378) motif, are commonly employed to access these structures nih.gov. The annulation of a pyridine (B92270) ring with a furan ring can lead to unconventional reactivity, enabling the selective functionalization of specific positions within the fused system researchgate.net.
The synthesis of furo-fused heterocycles often involves cascade reactions and cyclization protocols. For example, furo[3,2-c]chromen-4-ones can be synthesized through a Lewis acid-catalyzed formal [3 + 2] annulation of 4-hydroxycoumarins with β-nitroalkenes, forming new carbon-carbon and carbon-oxygen bonds to construct the furan ring rsc.org. Another approach involves the reaction of nitrostilbenes with heterophenols, leading to fused dihydrofurans and furans, which can then undergo electrocyclization and aromatization to yield fully conjugated heteropolycyclic systems researchgate.net. These synthetic strategies highlight the utility of furo-fused systems as versatile intermediates in the construction of complex molecular scaffolds.
Scaffolds for Novel Molecular Architecture Design
Furo-fused systems serve as rigid and planar scaffolds that can be functionalized at various positions to create novel molecular architectures with tailored properties ias.ac.in. The fusion of a furan ring with other heterocyclic or carbocyclic rings imparts enhanced stability and distinct electronic characteristics to the resulting scaffold ias.ac.in. This structural rigidity and the ability to introduce diverse substituents make furo-fused systems attractive for designing molecules with specific biological activities or material properties.
The design of novel molecular architectures based on furo-fused scaffolds is often driven by the desire to explore new chemical space and identify compounds with improved efficacy, selectivity, or physical properties. For example, researchers have utilized furo[2,3-d]pyrimidine (B11772683) as a scaffold to design potential phosphoinositol-3-kinase alpha (PI3Kα) inhibitors nih.gov. By attaching different linkers and substituents to the furo[2,3-d]pyrimidine core, a series of derivatives with varying inhibitory activities were synthesized and evaluated nih.gov. This demonstrates how the furo-fused scaffold can be modified to fine-tune the biological activity of the resulting compounds.
Design and Synthesis for Specific Chemical Targets
The design and synthesis of furo-fused systems are often focused on targeting specific biological pathways or enzymes, particularly in the field of medicinal chemistry. Their ability to interact with biological targets makes them promising candidates for the development of therapeutic agents.
Development of Furo-Fused Scaffolds for Enzyme Interaction Studies (e.g., Kinase Inhibitor Cores)
Furo-fused scaffolds have emerged as valuable cores for the development of enzyme inhibitors, including kinase inhibitors. Kinases are important therapeutic targets for various diseases, and the design of selective and potent kinase inhibitors is an active area of research. Furo-fused heterocycles, such as furo[2,3-b]pyridines and furo[2,3-d]pyrimidines, have been explored for their kinase inhibitory activity ontosight.aiontosight.airesearchgate.net.
Studies have shown that furo[2,3-d]pyrimidine derivatives can inhibit different protein kinase enzymes researchgate.net. For instance, novel furo[2,3-d]pyrimidine-based compounds have been designed and synthesized as potential PI3K-α inhibitors nih.gov. Structure-activity relationship (SAR) studies have revealed that the nature of substituents attached to the furo[2,3-d]pyrimidine core significantly influences their inhibitory activity nih.gov. Compounds bearing urea (B33335) linkers or aryloxyacetyl moieties showed moderate PI3K-α inhibition nih.gov.
Furo[3,2-b]pyridine (B1253681) has also been identified as a scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) researchgate.net. Optimization of substituents on the furo[3,2-b]pyridine core led to the identification of compounds with potent and cell-active CLK inhibitory properties researchgate.net. These examples highlight the potential of furo-fused systems as cores for designing targeted enzyme inhibitors.
Isosteric Replacement Strategies in Scaffold Design
Isosteric replacement is a common strategy in medicinal chemistry to modify existing scaffolds and generate novel compounds with altered properties while maintaining or improving biological activity researchgate.netmdpi.com. Furo-fused systems can be employed as isosteric replacements for other heterocyclic systems in scaffold design. This involves replacing a ring or a portion of a scaffold with a furo-fused moiety that has similar electronic and steric properties but potentially different metabolic profiles or binding interactions.
For example, furo[2,3-d]pyrimidines are considered bioisosteres to purines, a fundamental scaffold found in many natural products and drugs researchgate.net. This structural analogy allows for the design of furo[2,3-d]pyrimidine derivatives as potential replacements for purine-based compounds, aiming to modulate their pharmacological activities researchgate.net. Scaffold hopping, which includes bioisosteric replacement, is a strategy used to modify known lead compounds to yield novel structures with potentially improved properties researchgate.net. This can involve replacing simple heterocyclic rings or undertaking more significant structural overhauls researchgate.netnih.gov. The use of furo-fused systems in such strategies can lead to the discovery of new chemotypes with desired biological profiles.
Role in Materials Science Research
Furo-fused heterocycles also play a role in materials science research, particularly in the design of functional materials with specific electronic and optical properties. The distinct electronic characteristics imparted by the fused furan ring make them suitable for applications in various material technologies.
Fused heterocycles, including furo-fused systems, are important in designing functional materials such as organic semiconductors and catalysts ias.ac.inresearchgate.net. Their ability to impart desired electronic and optical properties makes them attractive for these applications ias.ac.inresearchgate.net. The broad relevance of these compounds and the possibility to fine-tune their characteristics through synthetic modifications continue to drive advancements in both basic and applied chemistry ias.ac.inresearchgate.net.
Structural Contribution to Novel Optical and Electronic Properties
Furan-containing polycyclic aromatic systems are known to exhibit relatively high HOMO levels, a characteristic that is advantageous in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) researchgate.net. The delocalized pi system allows for efficient charge transport and can contribute to desirable optical properties such as absorption and emission characteristics. The specific arrangement of the fused rings in the 6H-Furo[2',3'] system would dictate the precise nature of this pi-conjugation and, consequently, the resulting optical and electronic behavior.
Studies on related fused furan systems, such as furo[3,4-c]pyrrole-4,6-dione (FPD) based copolymers, have demonstrated the influence of the heteroatom (oxygen) on electrooptical properties, including band gaps acs.org. Substituting a sulfur atom with an oxygen atom in such fused systems has been shown to lead to hypsochromic shifts in band gaps acs.org. This highlights the sensitivity of the electronic and optical properties to the nature of the heteroatom within the fused ring structure. While FPD is a different fusion pattern, it illustrates the principle that the furan moiety's inclusion and its heteroatom are key factors in tuning optoelectronic response.
The rigidity and planarity (or controlled non-planarity) imparted by the fused ring structure of 6H-Furo[2',3'] are also critical factors. A rigid, planar structure generally favors efficient pi-orbital overlap, leading to enhanced charge mobility and stronger light absorption or emission. The specific geometry of the 6H-Furo[2',3'] core would therefore play a direct role in determining the material's performance in electronic and optical applications.
Exploration of Unique Structural Features for Tailored Material Characteristics
The unique fused bicyclic structure of 6H-Furo[2',3'] offers multiple points for chemical functionalization, allowing for the tailoring of material characteristics. Substituents can be introduced onto the furan or the adjacent fused ring(s) to modify the electronic properties, solubility, processability, and solid-state packing of the resulting compounds.
The ability to tune the electronic properties through functionalization is particularly important for optimizing materials for specific applications. Electron-donating or electron-withdrawing groups can be attached to modify the HOMO and LUMO energy levels, thereby controlling the band gap, redox properties, and charge injection/transport characteristics in electronic devices.
Furthermore, the peripheral substitution patterns can influence the intermolecular interactions and the self-assembly behavior of the molecules. This is crucial for controlling the morphology and molecular packing in solid-state materials, which directly impacts charge transport efficiency and optical properties in thin films and devices. For instance, controlled molecular packing is paramount for achieving high performance in organic field-effect transistors acs.org.
The fused ring system provides a relatively rigid core, which can enhance the thermal and environmental stability of the resulting materials compared to more flexible structures. This is a vital consideration for the long-term performance and reliability of advanced materials in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
